molecular formula C17H17F2N2O7P B10760066 4-Carbamoyl-4-{[6-(difluoro-phosphono-methyl)-naphthalene-2-carbonyl]-amino}-butyric acid

4-Carbamoyl-4-{[6-(difluoro-phosphono-methyl)-naphthalene-2-carbonyl]-amino}-butyric acid

Cat. No.: B10760066
M. Wt: 430.3 g/mol
InChI Key: OWWCIKSGGKYNHT-ZDUSSCGKSA-N
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Description

. This compound is characterized by its complex structure, which includes a naphthalene ring substituted with difluoro-phosphono-methyl and a butyric acid moiety.

Preparation Methods

The synthesis of 4-Carbamoyl-4-{[6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl]-Amino}-Butyric Acid involves multiple steps, typically starting with the preparation of the naphthalene derivative. The difluoro-phosphono-methyl group is introduced through a series of reactions involving fluorination and phosphonation. The final step involves coupling the naphthalene derivative with butyric acid under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-Carbamoyl-4-{[6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl]-Amino}-Butyric Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Carbamoyl-4-{[6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl]-Amino}-Butyric Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-4-{[6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl]-Amino}-Butyric Acid involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, where the compound acts by inhibiting the enzyme’s activity . This inhibition can affect various cellular pathways and processes, making it a compound of interest in biochemical research.

Comparison with Similar Compounds

4-Carbamoyl-4-{[6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl]-Amino}-Butyric Acid is unique due to its specific structural features and functional groups. Similar compounds include:

  • N-acyl-alpha amino acids and derivatives
  • Naphthalenecarboxamides
  • Fatty amides
  • Organic phosphonic acids
  • Secondary carboxylic acid amides
  • Primary carboxylic acid amides
  • Carboxylic acids
  • Monocarboxylic acids and derivatives
  • Organic oxides
  • Organofluorides

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.

Properties

Molecular Formula

C17H17F2N2O7P

Molecular Weight

430.3 g/mol

IUPAC Name

(4S)-5-amino-4-[[6-[difluoro(phosphono)methyl]naphthalene-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H17F2N2O7P/c18-17(19,29(26,27)28)12-4-3-9-7-11(2-1-10(9)8-12)16(25)21-13(15(20)24)5-6-14(22)23/h1-4,7-8,13H,5-6H2,(H2,20,24)(H,21,25)(H,22,23)(H2,26,27,28)/t13-/m0/s1

InChI Key

OWWCIKSGGKYNHT-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)P(=O)(O)O)C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)P(=O)(O)O)C=C1C(=O)NC(CCC(=O)O)C(=O)N

Origin of Product

United States

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